molecular formula C5H11N5S B8566315 1-Methyl-5-(3-aminopropylthio)-1,2,3,4-tetrazole

1-Methyl-5-(3-aminopropylthio)-1,2,3,4-tetrazole

Cat. No.: B8566315
M. Wt: 173.24 g/mol
InChI Key: OWVIKJZZBXARDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-5-(3-aminopropylthio)-1,2,3,4-tetrazole is a useful research compound. Its molecular formula is C5H11N5S and its molecular weight is 173.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H11N5S

Molecular Weight

173.24 g/mol

IUPAC Name

3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine

InChI

InChI=1S/C5H11N5S/c1-10-5(7-8-9-10)11-4-2-3-6/h2-4,6H2,1H3

InChI Key

OWVIKJZZBXARDG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SCCCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Methyl-5-[3-(phthalimido)propylthio]-1,2,3,4-tetrazole (3.5 g) is dissolved in ethanol (50 ml). To the mixture is added hydrazine hydrate (85%, 2 g) and the mixture is refluxed for 1 hour. After cooling, the precipitate is filtered off and ethanol is distilled off. The residue is dissolved in ethyl acetate and dried over magnesium sulfate. Ethyl acetate is distilled off, and then the residue is purified by column chromatography (Alminium oxide 60, made by Merk & Co.), followed by eluting with chloroform to give 1-Methyl-5-(3-aminopropylthio)-1,2,3,4-tetrazole (1 g), colorless liquid, nD21.5 =1.5384.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

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